molecular formula C17H26O2S B14504537 (5-Ethenylnonane-5-sulfonyl)benzene CAS No. 62872-72-4

(5-Ethenylnonane-5-sulfonyl)benzene

Cat. No.: B14504537
CAS No.: 62872-72-4
M. Wt: 294.5 g/mol
InChI Key: QUCZMBYXZZWEHJ-UHFFFAOYSA-N
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Description

(5-Ethenylnonane-5-sulfonyl)benzene is a sulfonyl-substituted benzene derivative characterized by a nonane chain bearing an ethenyl group at position 5, linked to a sulfonyl moiety attached to the benzene ring. Its molecular structure combines the aromatic stability of benzene with the steric and electronic effects of a branched sulfonated alkyl chain.

Properties

CAS No.

62872-72-4

Molecular Formula

C17H26O2S

Molecular Weight

294.5 g/mol

IUPAC Name

5-ethenylnonan-5-ylsulfonylbenzene

InChI

InChI=1S/C17H26O2S/c1-4-7-14-17(6-3,15-8-5-2)20(18,19)16-12-10-9-11-13-16/h6,9-13H,3-5,7-8,14-15H2,1-2H3

InChI Key

QUCZMBYXZZWEHJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CCCC)(C=C)S(=O)(=O)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Ethenylnonane-5-sulfonyl)benzene typically involves the sulfonation of benzene followed by the introduction of the ethenylnonane group. One common method is the Friedel-Crafts alkylation, where benzene reacts with a sulfonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of (5-Ethenylnonane-5-sulfonyl)benzene may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(5-Ethenylnonane-5-sulfonyl)benzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution (EAS): The benzene ring can participate in EAS reactions, where electrophiles replace hydrogen atoms on the aromatic ring.

    Nucleophilic Aromatic Substitution (NAS): The sulfonyl group can activate the benzene ring towards NAS, allowing nucleophiles to attack the ring.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the ethenyl group and the sulfonyl group.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include halogens (Cl2, Br2), nitrating agents (HNO3), and sulfonating agents (SO3). Conditions typically involve acidic catalysts and controlled temperatures.

    Nucleophilic Aromatic Substitution: Reagents such as sodium amide (NaNH2) in liquid ammonia are used under low temperatures.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, EAS reactions can yield halogenated or nitrated derivatives, while NAS can produce substituted benzene compounds with nucleophilic groups.

Scientific Research Applications

(5-Ethenylnonane-5-sulfonyl)benzene has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives may have potential as bioactive molecules or as intermediates in the synthesis of pharmaceuticals.

    Medicine: Research into its derivatives could lead to the development of new drugs or therapeutic agents.

    Industry: It can be used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of (5-Ethenylnonane-5-sulfonyl)benzene involves its interaction with molecular targets through its functional groups. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, while the ethenyl group can undergo addition reactions. These interactions can influence the compound’s reactivity and its effects on biological systems.

Comparison with Similar Compounds

The compound’s uniqueness lies in its hybrid structure, merging a long-chain alkenyl group with a sulfonylbenzene core. Below is a comparative analysis with structurally related sulfonylbenzenes and sulfonamides, drawing from synthesis protocols, substituent effects, and functional group interactions documented in the literature.

Structural and Functional Group Comparisons
Compound Key Substituents Functional Groups Molecular Weight (g/mol)
(5-Ethenylnonane-5-sulfonyl)benzene Ethenylnonane chain at sulfonyl position Sulfonyl, alkene ~326 (estimated)
2-Alkylthio-4-chloro-5-methylbenzenesulfonamides [] Alkylthio, chloro, methyl groups Sulfonamide, thioether, halide 350–420 (varies by alkyl chain)
Methylsulfonylbenzene derivatives [] Methyl, nitro, or methoxy groups Sulfonyl, nitro, ether 150–250

Key Observations:

  • Steric Effects: The ethenylnonane chain in the target compound introduces significant steric bulk compared to smaller substituents (e.g., methyl or chloro groups) in analogs. This may reduce reactivity in nucleophilic substitution reactions but enhance hydrophobic interactions in solvents or biological systems .
  • Electronic Effects : The sulfonyl group is strongly electron-withdrawing, but the ethenyl group introduces partial electron donation via hyperconjugation, creating a nuanced electronic profile distinct from purely electron-deficient sulfonamides .

Reactivity Differences :

  • Stability : The ethenyl group may render the compound prone to polymerization or oxidation under acidic conditions, unlike chlorinated or methylated analogs, which are more stable .
  • Solubility: The long alkyl chain likely reduces water solubility compared to polar sulfonamides (e.g., those with nitro or amino groups) but enhances solubility in nonpolar solvents .

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